An In-Depth Technical Guide to 2-(3-Cyanophenyl)-2,2-difluoroacetic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-(3-Cyanophenyl)-2,2-difluoroacetic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
2-(3-Cyanophenyl)-2,2-difluoroacetic acid, identified by the CAS Number 1249974-01-3 , is an organofluorine compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a difluoroacetic acid moiety attached to a 3-cyanophenyl ring, offers a unique combination of physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The presence of the gem-difluoro group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, while the cyanophenyl group provides a key interaction point for various biological targets.[4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers in the field.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 2-(3-Cyanophenyl)-2,2-difluoroacetic acid is presented below. While experimental data for this specific isomer is limited, the provided information is based on data from suppliers and computational predictions for closely related structures.
| Property | Value | Source |
| CAS Number | 1249974-01-3 | [1][2][3] |
| Molecular Formula | C₉H₅F₂NO₂ | [2] |
| Molecular Weight | 197.14 g/mol | [2] |
| Purity | ≥95% | [1] |
| Appearance | Solid (predicted) | |
| pKa | 1.33 (for Difluoroacetic acid) | [5] |
| Predicted XlogP | 1.6 | [6] |
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¹H NMR: Aromatic protons of the 3-cyanophenyl ring and a carboxylic acid proton.
-
¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.
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¹³C NMR: Signals for the aromatic carbons, the nitrile carbon, the quaternary carbon bearing the fluorine atoms, and the carboxylic acid carbon.
-
IR Spectroscopy: Characteristic peaks for the C≡N (nitrile) stretch, C=O (carbonyl) stretch of the carboxylic acid, and C-F bonds.
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Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.
Synthesis of 2-(3-Cyanophenyl)-2,2-difluoroacetic acid: A Plausible Synthetic Approach
While a specific, detailed synthesis of 2-(3-Cyanophenyl)-2,2-difluoroacetic acid is not extensively documented in publicly available literature, a robust synthetic strategy can be devised based on established methodologies for the preparation of analogous aryl-difluoroacetic acids. A plausible and efficient route involves a Reformatsky-type reaction starting from 3-cyanobenzaldehyde.
Proposed Synthetic Pathway: A Two-Step Approach
The proposed synthesis involves two key steps: a Reformatsky reaction to generate the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.
Caption: Proposed two-step synthesis of 2-(3-Cyanophenyl)-2,2-difluoroacetic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(3-cyanophenyl)-2,2-difluoro-2-hydroxyacetate via Reformatsky Reaction
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust. The flask is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Initiation: Add a solution of 3-cyanobenzaldehyde in anhydrous tetrahydrofuran (THF) to the flask.
-
Addition of Haloester: Slowly add a solution of ethyl bromodifluoroacetate in anhydrous THF to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(3-cyanophenyl)-2,2-difluoro-2-hydroxyacetate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The organozinc intermediate formed during the Reformatsky reaction is sensitive to moisture and oxygen.[7][8][9] An inert atmosphere is crucial to prevent its decomposition and ensure a high yield.
-
Anhydrous Solvent: The use of anhydrous THF is essential for the same reasons as maintaining an inert atmosphere. Water would quench the organozinc reagent.
-
Slow Addition: The reaction is exothermic. Slow addition of the ethyl bromodifluoroacetate helps to control the reaction temperature and prevent the formation of byproducts.[10]
Step 2: Hydrolysis to 2-(3-Cyanophenyl)-2,2-difluoroacetic acid
-
Saponification: Dissolve the purified ethyl 2-(3-cyanophenyl)-2,2-difluoro-2-hydroxyacetate in a mixture of ethanol and water. Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2.
-
Extraction: Extract the acidified aqueous solution with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 2-(3-Cyanophenyl)-2,2-difluoroacetic acid.
Causality Behind Experimental Choices:
-
Base-catalyzed Hydrolysis: Saponification is a standard and efficient method for the hydrolysis of esters to their corresponding carboxylic acids.
-
Acidification: The carboxylic acid is liberated from its salt by acidification. Performing this step at a low temperature helps to minimize any potential side reactions.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 2-(3-Cyanophenyl)-2,2-difluoroacetic acid make it a highly attractive building block in drug discovery.
The Role of the Difluoroacetic Acid Moiety
The gem-difluoro group at the α-position to the carboxylic acid significantly impacts the molecule's properties. Fluorine is the most electronegative element, and its introduction can:
-
Increase Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.
-
Modulate Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog.
-
Enhance Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
The Significance of the 3-Cyanophenyl Group
The 3-cyanophenyl moiety is a common pharmacophore in medicinal chemistry. The nitrile group can act as a:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can form hydrogen bonds with amino acid residues in the active site of a protein.[11][12]
-
Bioisostere: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.
-
Modulator of Electronic Properties: The strong electron-withdrawing nature of the nitrile group influences the electronic distribution of the phenyl ring, which can affect π-π stacking interactions with aromatic amino acid residues in a binding pocket.[12]
Caption: Potential drug-receptor interactions involving the key functional groups of the title compound.
Safety and Handling
2-(3-Cyanophenyl)-2,2-difluoroacetic acid is classified as harmful and an irritant.[1] Appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
2-(3-Cyanophenyl)-2,2-difluoroacetic acid is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a difluoroacetic acid moiety and a 3-cyanophenyl group offers a powerful tool for the design and synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. The synthetic route proposed in this guide, based on established chemical principles, provides a practical approach for its preparation. As the demand for more effective and safer drugs continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play a crucial role in the future of pharmaceutical research.
References
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Chemspace. 2-(3-cyanophenyl)-2,2-difluoroacetic acid. [Link]
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PubChemLite. 2-(3-cyanophenyl)-2-fluoroacetic acid (C9H6FNO2). [Link]
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Organic Chemistry Portal. Reformatsky Reaction. [Link]
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SATHEE. Chemistry Reformatsky Reaction. [Link]
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Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry. [Link]
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Reformatsky Reaction. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., & Weaver, L. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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Zhu, S., & Li, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-23. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Chemical Building Blocks: The Foundation of Pharmaceutical Innovation. [Link]
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Wikipedia. Difluoroacetic acid. [Link]
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Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. [Link]
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